adenosine, 2'-deoxy-2'-fluoro-N-methyl-

siRNA therapeutics oligonucleotide chemical modification RNA interference

Adenosine, 2'-deoxy-2'-fluoro-N-methyl- (systematic name: 2'-deoxy-2'-fluoro-N6-methyladenosine, CAS 134444-58-9, molecular formula C11H14FN5O3, MW 283.26) is a synthetic purine nucleoside analog bearing two orthogonal modifications: a 2'-fluoro substitution on the ribose sugar and an N6-methyl group on the adenine base. This dual modification combines the duplex-stabilizing and nuclease-resistance properties of 2'-fluoro ribose with the epigenetic-modulatory and off-target-reducing effects of N6-methyladenosine (m6A), making it distinct from singly modified analogs that possess only one of these functionalities.

Molecular Formula C11H14FN5O3
Molecular Weight 283.26 g/mol
Cat. No. B8597938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameadenosine, 2'-deoxy-2'-fluoro-N-methyl-
Molecular FormulaC11H14FN5O3
Molecular Weight283.26 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F
InChIInChI=1S/C11H14FN5O3/c1-13-9-7-10(15-3-14-9)17(4-16-7)11-6(12)8(19)5(2-18)20-11/h3-6,8,11,18-19H,2H2,1H3,(H,13,14,15)/t5-,6-,8-,11-/m1/s1
InChIKeyXVGMWRQRNLVRLF-HUKYDQBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-2'-fluoro-N-methyladenosine (CAS 134444-58-9) Procurement Guide: Dual-Modified Purine Nucleoside for siRNA Therapeutics and Antiviral Research


Adenosine, 2'-deoxy-2'-fluoro-N-methyl- (systematic name: 2'-deoxy-2'-fluoro-N6-methyladenosine, CAS 134444-58-9, molecular formula C11H14FN5O3, MW 283.26) is a synthetic purine nucleoside analog bearing two orthogonal modifications: a 2'-fluoro substitution on the ribose sugar and an N6-methyl group on the adenine base . This dual modification combines the duplex-stabilizing and nuclease-resistance properties of 2'-fluoro ribose with the epigenetic-modulatory and off-target-reducing effects of N6-methyladenosine (m6A), making it distinct from singly modified analogs that possess only one of these functionalities [1]. The compound is classified as a nucleoside antimetabolite/analog and has been described as possessing broad antitumor activity targeting indolent lymphoid malignancies, with a mechanism linked to inhibition of DNA synthesis and induction of apoptosis .

Why 2'-Deoxy-2'-fluoro-N-methyladenosine Cannot Be Replaced by Singly Modified Purine Nucleoside Analogs in Oligonucleotide and Antiviral Workflows


Singly modified analogs such as 2'-deoxy-2'-fluoroadenosine (2'-F-dA, CAS 64183-27-3) and N6-methyl-2'-deoxyadenosine (CAS 2002-35-9) each contribute only one functional dimension. 2'-F-dA enhances duplex thermal stability by approximately +1.3°C per substitution (ΔTm vs. unmodified dA in DNA:RNA duplexes) but lacks the N6-methyl group responsible for modulating siRNA potency and reducing off-target effects [1]. Conversely, N6-methyl-2'-deoxyadenosine provides the m6A epigenetic functionality shown to alter siRNA selectivity and evade innate immune activation, yet it lacks the 2'-fluoro modification that confers resistance to nucleolytic degradation and further stabilizes duplex structures [2]. The N1-methyl positional isomer (2'-deoxy-2'-fluoro-N1-methyladenosine) differs in methylation regiochemistry, which alters hydrogen-bonding patterns on the Watson-Crick face of adenine and consequently changes base-pairing fidelity and enzyme recognition profiles . Substituting any singly modified analog therefore sacrifices either the sugar-level stabilization or the base-level functional modulation—two properties that must co-exist within the same nucleotide for applications requiring simultaneous pharmacokinetic durability and sequence-specific potency tuning.

Quantitative Differentiation Evidence for 2'-Deoxy-2'-fluoro-N-methyladenosine Against Closest Analogs


Dual 2'-F + N6-Methyl Modification Enables siRNA Gene Knockdown Not Achievable with Either Modification Alone

In the study by Rydzik et al. (2023), siRNA antisense strands incorporating 2'-deoxy-2'-fluoro-N6-methyladenosine (the target compound) at defined positions achieved efficient target gene knockdown in cells. The 2'-fluoro modification contributed nuclease resistance and duplex stabilization, while the N6-methyladenosine (m6A) base modification modulated RNAi potency and specificity. The combination of these two orthogonal modifications within a single nucleotide residue is a property unique to this compound among commercially available adenosine analogs; singly modified comparators—2'-deoxy-2'-fluoroadenosine (2'-F-dA) and N6-methyl-2'-deoxyadenosine (N6-methyl-dA)—each provide only one of these two critical functionalities [1]. The prior work by the same group (Rydzik et al., 2021) demonstrated that introducing m6A into Factor VII-targeting siRNA reduced off-target effects in a position-dependent manner, confirming that the N6-methyl group is pharmacologically consequential and not merely a passive structural feature [2].

siRNA therapeutics oligonucleotide chemical modification RNA interference

2'-Fluoro Modification Provides Quantifiable DNA:RNA Duplex Thermal Stabilization Over Unmodified Deoxyadenosine

Lesnik et al. (1993) conducted a comprehensive thermodynamic comparison of 2'-modified adenosine analogs incorporated into oligodeoxynucleotides hybridized to complementary RNA. Across six independent oligonucleotide sequences, the average melting temperature change (ΔTm) per 2'-fluoro dA substitution was +1.3°C relative to unmodified deoxyadenosine (dA). This compared favorably to 2'-O-methyl A (ΔTm ≈ +0.5 to +1.0°C depending on sequence context) and contrasted sharply with larger 2'-O-alkyl substituents, which destabilized the duplex (e.g., 2'-O-nonyl A: ΔTm = -2.0°C per substitution). In the background of fully 2'-O-methyl-modified oligoribonucleotides, 2'-fluoro dA further stabilized the duplex by approximately +2°C per substitution compared to unmodified dA [1]. The protonated 2'-fluoro-substituted purine nucleosides also exhibit N-glycosidic bond stabilities exceeding those of canonical analogs, following the trend H < OH < F, indicating enhanced chemical stability under acidic conditions relevant to oligonucleotide synthesis and storage [2].

antisense oligonucleotides duplex thermodynamics nucleic acid hybridization

N6-Methylation Confers Position-Dependent siRNA Off-Target Reduction Not Available in Non-Methylated 2'-Fluoro Analogs

Rydzik et al. (2021) demonstrated that the introduction of N6-methyladenosine (m6A) into siRNA targeting Factor VII produced significant, position-dependent modulation of RNAi potency and selectivity. Critically, m6A incorporation reduced off-target gene silencing—an effect attributed to altered thermodynamic asymmetry within the siRNA duplex that favors guide-strand loading into the RNA-Induced Silencing Complex (RISC). This work established that N6-methylation is not merely a passive structural marker but an active modulator of siRNA pharmacological properties [1]. The 2'-deoxy-2'-fluoro-N-methyladenosine target compound uniquely combines this m6A selectivity-tuning function with 2'-fluoro stabilization; the non-methylated comparator 2'-deoxy-2'-fluoroadenosine (2'-F-dA, CAS 64183-27-3) provides duplex stabilization but lacks the base-level functionality required for off-target mitigation .

siRNA specificity off-target reduction RNA epigenetics

N6-Methyl Regiochemistry Distinguishes Target Compound from N1-Methyl Isomer in Watson-Crick Base-Pairing Integrity

The target compound (N6-methyl) and its positional isomer 2'-deoxy-2'-fluoro-N1-methyladenosine differ in the site of adenine methylation, which has profound consequences for Watson-Crick base-pairing. N6-methylation occurs on the exocyclic amino group (the hydrogen-bond donor in standard A:U and A:T base pairs), preserving the N1 nitrogen as a hydrogen-bond acceptor and maintaining canonical Watson-Crick geometry. By contrast, N1-methylation directly modifies the N1 position, which is the critical hydrogen-bond acceptor in standard adenine base-pairing, thereby disrupting canonical A:U(T) pairing. This makes N1-methyladenosine incompatible with standard antisense or siRNA designs that require precise Watson-Crick complementarity for target recognition [1]. The commercial availability of both isomers (N6-methyl: CAS 134444-58-9; N1-methyl: same CAS reported by some vendors but distinct IUPAC name) requires careful specification at procurement to avoid isomeric contamination [2].

nucleoside isomerism base-pairing fidelity oligonucleotide synthesis

Procurement-Driven Application Scenarios for 2'-Deoxy-2'-fluoro-N-methyladenosine (CAS 134444-58-9)


Therapeutic siRNA Development Requiring Simultaneous Nuclease Resistance and Epigenetic Potency Tuning

This compound is the preferred adenosine analog for siRNA therapeutic programs that require both metabolic stabilization (conferred by the 2'-fluoro modification) and fine-tuned RNAi potency with reduced off-target effects (conferred by the N6-methyladenosine base). The phosphoramidite derivative has been successfully synthesized and incorporated into siRNA antisense strands using standard solid-phase oligonucleotide chemistry, with demonstrated efficient target gene knockdown in mammalian cells [1]. Position-dependent placement of the m6A modification within the siRNA duplex enables rational design of therapeutic candidates with optimized selectivity profiles [2]. Research teams working on siRNA-based therapies for indications requiring chronic dosing (where immunogenicity and off-target accumulation are concerns) should prioritize this dual-modified nucleoside over singly modified alternatives.

Antisense Oligonucleotide Design Requiring Enhanced Duplex Thermal Stability for High-Affinity Target Binding

For antisense oligonucleotide (ASO) applications where high-affinity binding to target mRNA is critical, the 2'-fluoro modification in this compound contributes approximately +1.3°C to +2°C in duplex melting temperature per substitution relative to unmodified deoxyadenosine, depending on sequence context [1]. This thermal stabilization is superior to 2'-O-methyl adenosine and dramatically better than bulkier 2'-O-alkyl modifications, which can destabilize duplexes [1]. When combined with phosphorothioate backbone chemistry, 2'-fluoro-modified ASOs exhibit both high nuclease resistance and exceptional RNA target binding affinity [2]. The N6-methyl group additionally provides a handle for studying the impact of epigenetic-like modifications on ASO pharmacology without disrupting Watson-Crick base-pairing, unlike the N1-methyl isomer [3].

Antiviral Nucleoside Analog Screening Against RNA Viruses (Influenza, HCV) Requiring Metabolic Activation Profiling

The compound has been described in vendor documentation as possessing antiviral potential against RNA viruses, including influenza and hepatitis C virus (HCV) [1]. While direct comparative antiviral IC50 data against these viruses is not publicly available for this specific compound, its structural features—2'-fluoro substitution (which can act as a chain terminator upon metabolic activation to the triphosphate) and N6-methyl group (which may alter recognition by viral RNA-dependent RNA polymerases)—make it a candidate for antiviral nucleoside screening cascades [2]. The well-precedented antiviral activity of the related compound 2'-deoxy-2'-fluoroadenosine against influenza, SARS, and HIV provides a class-level rationale for testing this N6-methylated derivative, which may exhibit altered selectivity versus host polymerases due to the additional base modification [2]. Procurement for antiviral screening should include the unmethylated 2'-F-dA as a control to isolate the contribution of N6-methylation to antiviral activity and cytotoxicity.

Indolent Lymphoid Malignancy Research: Purine Nucleoside Analog with DNA Synthesis Inhibition Mechanism

As a purine nucleoside analog, this compound has been categorized as possessing broad antitumor activity targeting indolent lymphoid malignancies, with a mechanism linked to inhibition of DNA synthesis and induction of apoptosis [1]. This activity profile is consistent with the established pharmacology of purine nucleoside antimetabolites such as fludarabine and cladribine, which are front-line therapies for chronic lymphocytic leukemia (CLL) and other indolent B-cell malignancies [1]. The 2'-fluoro modification may alter the metabolic activation pathway compared to non-fluorinated analogs, and the N6-methyl group may influence incorporation efficiency by DNA polymerases. Researchers studying structure-activity relationships (SAR) in this chemotype should include this compound alongside 2'-deoxy-2'-fluoroadenosine (unmethylated comparator), N6-methyl-2'-deoxyadenosine (non-fluorinated comparator), and 2'-deoxyadenosine (parent) to deconvolute the contributions of each modification to cytotoxicity, DNA damage response activation, and apoptosis induction [2].

Quote Request

Request a Quote for adenosine, 2'-deoxy-2'-fluoro-N-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.